Apocynoside I

Description

Properties

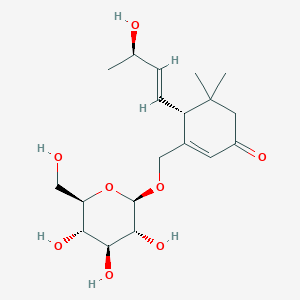

Molecular Formula |

C19H30O8 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C19H30O8/c1-10(21)4-5-13-11(6-12(22)7-19(13,2)3)9-26-18-17(25)16(24)15(23)14(8-20)27-18/h4-6,10,13-18,20-21,23-25H,7-9H2,1-3H3/b5-4+/t10-,13+,14-,15-,16+,17-,18-/m1/s1 |

InChI Key |

CIEXYBWLSDBXKL-YIOPDIOLSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

CC(C=CC1C(=CC(=O)CC1(C)C)COC2C(C(C(C(O2)CO)O)O)O)O |

Synonyms |

apocynoside I |

Origin of Product |

United States |

Foundational & Exploratory

Apocynoside I: Unraveling the Molecular Mechanisms of a Potential Anti-Cancer Agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Apocynoside I, a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum L., has garnered interest within the scientific community for its potential therapeutic properties. While direct, in-depth studies on the specific anti-cancer mechanism of this compound are currently limited, research on the crude extracts of Apocynum venetum and its other bioactive constituents provides a foundational understanding of its potential modes of action. This technical guide synthesizes the available preclinical data, focusing on the signaling pathways implicated in the anti-cancer effects of A. venetum extracts, thereby offering a putative mechanistic framework for this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed experimental insights and highlighting potential avenues for future investigation into this compound as a novel anti-cancer agent.

Introduction

Apocynum venetum L., commonly known as Luobuma, is a traditional medicinal plant with a history of use in Asian countries for various ailments.[1] Modern pharmacological studies have begun to validate its traditional uses, revealing a range of biological activities, including anti-cancer properties.[1][2] The ethanolic and polyphenolic extracts of A. venetum leaves have demonstrated cytotoxic effects against various cancer cell lines, including androgen-insensitive prostate cancer (PC3) and glioma cells (U87).[1][2] These anti-proliferative and pro-apoptotic effects are attributed to a complex interplay of phytochemicals within the extracts.

While several bioactive compounds, such as lupeol, quercetin, and kaempferol, have been identified and their anti-cancer activities investigated, the specific role of this compound in the context of cancer remains to be fully elucidated.[1][2] This guide will, therefore, focus on the established mechanisms of A. venetum extracts and its well-studied components as a predictive model for the potential mechanism of action of this compound.

Putative Mechanisms of Action

The anti-cancer activity of Apocynum venetum extracts appears to be multi-faceted, involving the modulation of several key cellular processes, including cell cycle regulation, apoptosis, and critical signaling pathways.

Cell Cycle Arrest

Studies on the ethanolic extracts of A. venetum and its active constituent, lupeol, have demonstrated the induction of G2/M phase cell cycle arrest in PC3 prostate cancer cells.[2] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Induction of Apoptosis

A primary mechanism underlying the anti-cancer effects of A. venetum extracts is the induction of apoptosis, or programmed cell death. This is achieved through the regulation of key apoptotic signaling molecules.[1][2]

-

Mitochondrial Pathway: Evidence points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol.[2] This event is a critical trigger for the activation of the caspase cascade.

-

Regulation of Bcl-2 Family Proteins: The extracts have been shown to modulate the expression of Bcl-2 family proteins, which are central regulators of apoptosis. Specifically, a decrease in the anti-apoptotic protein Bcl-2 and a potential increase in pro-apoptotic proteins (e.g., Bax) are implicated.[2][3]

-

Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-8.[2] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

-

p53 Regulation: The tumor suppressor protein p53, a key regulator of cell cycle and apoptosis, is also modulated by A. venetum extracts.[2]

Modulation of Key Signaling Pathways

The anti-cancer effects of A. venetum are mediated through the modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. Extracts from A. venetum have been shown to inhibit the Akt/Bcl-2 signaling pathway, which is a significant mechanism for its cardioprotective effects and is a common target in cancer therapy.[1][3] Inhibition of this pathway would be expected to reduce cancer cell survival and promote apoptosis.

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key player in inflammation and cancer, promoting cell proliferation and survival. Polyphenolic extracts of A. venetum have been found to inhibit the proliferation of U87 glioma cells and induce apoptosis by affecting the NF-κB pathway.[1]

-

β-catenin Signaling: The β-catenin signaling pathway is involved in cell-cell adhesion and gene transcription and is frequently hyperactivated in various cancers. Ethanolic extracts of A. venetum and lupeol have been shown to inhibit β-catenin signaling in prostate cancer cells.[2]

Inhibition of DNA Repair

A novel mechanism identified for A. venetum extracts and lupeol is the suppression of the DNA repair enzyme Uracil-DNA glycosylase (UNG).[2] By inhibiting this key enzyme in the DNA base excision repair pathway, the extracts may enhance the cytotoxicity of endogenous or exogenous DNA damaging agents, leading to an accumulation of lethal DNA damage in cancer cells.

Quantitative Data Summary

Currently, there is no publicly available quantitative data, such as IC50 values, specifically for this compound in cancer cell lines. The following table summarizes the available data for the extracts and other bioactive components of Apocynum venetum.

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Polyphenol Extract of A. venetum | U87 glioma | Cell Proliferation | Not specified, effective at 0-100 µg/ml | [1] |

This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's mechanism of action are not yet established. However, based on the studies of Apocynum venetum extracts, the following methodologies are recommended for future research on this compound.

Cell Culture and Treatment

-

Cell Lines: A panel of cancer cell lines relevant to the therapeutic target of interest (e.g., PC3 for prostate cancer, U87 for glioma) and a non-cancerous control cell line should be used.

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound should be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells should be treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours) to determine dose- and time-dependent effects.

Cell Viability and Proliferation Assays

-

MTT Assay: To assess cell viability, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Colony Formation Assay: To evaluate the long-term proliferative capacity of cells after treatment with this compound, a colony formation assay can be conducted.

Cell Cycle Analysis

-

Flow Cytometry: To determine the effect of this compound on cell cycle distribution, treated cells can be stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To detect and quantify apoptosis, cells can be stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

-

Western Blot Analysis: To investigate the molecular mechanism of apoptosis, the expression levels of key apoptotic proteins can be analyzed by Western blotting. Antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and cytochrome c can be used.

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay can be used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in situ.

Western Blot Analysis for Signaling Pathways

To elucidate the effect of this compound on key signaling pathways, the phosphorylation status and total protein levels of key signaling molecules can be assessed by Western blotting. This includes antibodies for:

-

PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR

-

NF-κB Pathway: p-IκBα, IκBα, p-p65, p65

-

β-catenin Pathway: β-catenin

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

References

- 1. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemopreventive Potential of Ethanolic Extracts of Luobuma Leaves (Apocynum venetum L.) in Androgen Insensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apocynum venetum leaf extract alleviated doxorubicin-induced cardiotoxicity by regulating organic acid metabolism in gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Apocynoside I: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside I is an ionone glucoside that has been isolated from the leaves of Apocynum venetum L., a plant belonging to the Apocynaceae family.[1][2] While direct and extensive research on the specific biological activities of this compound is limited, the plant from which it is derived, Apocynum venetum, has a long history of use in traditional medicine and has been the subject of various studies. Extracts from Apocynum venetum have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] These activities are often attributed to the plant's rich phytochemical content, which includes flavonoids, phenolic acids, and other glycosides.

This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the known effects of Apocynum venetum extracts and related compounds. Due to the scarcity of direct research on this compound, this paper will also explore inferred activities and suggest future research directions.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any investigation into its biological activity. The table below summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C19H30O8 | [6] |

| Molecular Weight | 398.4 g/mol | |

| IUPAC Name | (2E,4S)-4-hydroxy-4-[(3R)-3-hydroxybutyl]-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one | |

| Class | Ionone Glucoside | [1][2] |

| Source | Apocynum venetum L. | [1][2] |

Potential Biological Activities and Experimental Insights

Antioxidant Activity

Extracts of Apocynum venetum have shown significant antioxidant activity.[5][6] This activity is largely attributed to the presence of phenolic acids and flavonoids, which can scavenge free radicals.

Quantitative Data for Apocynum venetum Leaf Extracts:

| Assay | IC50 Value (mg/mL) | Reference |

| ABTS Radical Scavenging | 0.034 ± 0.001 | [6] |

| DPPH Radical Scavenging | 0.203 ± 0.009 | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compound (e.g., this compound) is dissolved in a suitable solvent to create a series of concentrations.

-

Reaction Mixture: An aliquot of the DPPH solution is mixed with different concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Experimental Workflow for DPPH Assay

Anti-inflammatory Activity

Flavonoids isolated from the leaves of Apocynum venetum have demonstrated in vitro anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages.[3][7]

Quantitative Data for Flavonoids from Apocynum venetum:

| Compound | Target | IC50 Value (µM) | Reference |

| 4′-hydroxy-7-O-(4-hydroxybenzyl)-3-methoxy-6-prenylflavone | NO Production | 17.2 ± 0.9 | [3][7] |

| 6,7-dimethoxy-4′-hydroxy-8-prenylflavone | NO Production | 9.0 ± 0.7 | [3][7] |

| 6,7-dimethoxy-4′-hydroxy-8-prenylflavone | TNF-α Production | 42.1 ± 0.8 | [3][7] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for a further period (e.g., 24 hours).

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Simplified NF-κB Signaling Pathway in Inflammation

Neuroprotective Activity

While there is no direct evidence for the neuroprotective effects of this compound, a related compound, Apocynin (acetovanillone), also found in Apocynum species, has been studied for its neuroprotective properties.[8][9][10] Apocynin is known to be an inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) and contributes to oxidative stress in neurodegenerative diseases.[8][9][11]

Mechanism of Action of Apocynin:

Apocynin is believed to exert its neuroprotective effects primarily by inhibiting the assembly and activation of the NADPH oxidase enzyme complex. This reduces the production of superoxide radicals and subsequent oxidative damage in neuronal cells.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and seeded in plates.

-

Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., this compound).

-

Induction of Toxicity: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or rotenone, is added to induce oxidative stress and cell death.

-

Incubation: The cells are incubated for a specified period.

-

Cell Viability Assessment: Cell viability is measured using an assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Calculation: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone.

Role of NADPH Oxidase in Oxidative Stress and Potential Inhibition

Conclusion and Future Directions

This compound is a structurally characterized ionone glucoside from Apocynum venetum. While direct evidence of its biological activity is currently lacking, the known pharmacological properties of its source plant and related compounds suggest that this compound may possess antioxidant, anti-inflammatory, and neuroprotective effects.

To elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

In vitro screening: Evaluating the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of purified this compound using a battery of established assays.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

In vivo studies: Assessing the efficacy and safety of this compound in animal models of relevant diseases.

The exploration of natural products like this compound holds promise for the discovery of novel therapeutic agents. The information presented in this guide provides a foundation for researchers and drug development professionals to pursue further investigation into this potentially valuable compound.

References

- 1. Medicinal Foodstuffs. XXIV. Chemical Constituents of the Processed Leaves of Apocynum venetum L.: Absolute Stereostructures of Apocynosides I and II [jstage.jst.go.jp]

- 2. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apocynum venetum, a medicinal, economical and ecological plant: a review update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Flavonoids Extracts of Apocynum L. from the Ili River Valley Region at Different Harvesting Periods and Bioactivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The neuroprotective effects of apocynin [imrpress.com]

- 10. The neuroprotective effects of apocynin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

Apocynoside I: A Technical Guide to its Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside I is a naturally occurring ionone glucoside that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the primary sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound has been identified and isolated from the following plant species:

-

Apocynum venetum L. : Specifically, the roasted leaves of this plant, a member of the Apocynaceae family, are a known source of this compound.[1][2][3]

-

Spatholobus littoralis Hassk : This plant has also been reported as a source of this compound.

This guide will focus on the isolation of this compound from Apocynum venetum L., as detailed in the available scientific literature.

Experimental Protocols: Isolation and Purification of this compound from Apocynum venetum L.

The following protocol is based on the methodology described by Yoshikawa et al. (2001).

Extraction

-

Plant Material : Roasted leaves of Apocynum venetum L.

-

Initial Extraction :

-

The roasted leaves (5.0 kg) are extracted three times with methanol (MeOH) under reflux for 3 hours for each extraction.

-

The combined methanol extracts are concentrated under reduced pressure to yield a methanol extract (670 g).

-

Solvent Partitioning

-

The methanol extract is suspended in water (H₂O) and partitioned with ethyl acetate (EtOAc). This separates the compounds based on their polarity.

-

The aqueous layer is then further partitioned with n-butanol (n-BuOH).

-

This process yields three fractions: an EtOAc-soluble fraction (A, 110 g), an n-BuOH-soluble fraction (B, 120 g), and a water-soluble fraction (C, 410 g).

Column Chromatography Purification

The n-BuOH-soluble fraction (B), which contains this compound, is subjected to a series of column chromatography steps for purification.

-

First Column (Diaion HP-20) :

-

Stationary Phase: Diaion HP-20

-

Mobile Phase: Stepwise gradient of Water (H₂O), 30% Methanol (MeOH), 60% MeOH, MeOH, and Ethyl Acetate (EtOAc).

-

Five fractions (B-1 to B-5) are obtained.

-

-

Second Column (Silica Gel) :

-

Fraction B-3 (25 g) is chromatographed on a silica gel column.

-

Mobile Phase: Chloroform (CHCl₃) - Methanol (MeOH) - Water (H₂O) at a ratio of 8:2:0.2.

-

This step yields six fractions (B-3-1 to B-3-6).

-

-

Third and Fourth Columns (Silica Gel) :

-

Fraction B-3-3 (5.1 g) is further purified by silica gel column chromatography using a mobile phase of CHCl₃-MeOH (10:1), yielding five fractions (B-3-3-1 to B-3-3-5).

-

Fraction B-3-3-2 (1.1 g) is then subjected to another silica gel column with a mobile phase of CHCl₃-MeOH (15:1) to give four fractions (B-3-3-2-1 to B-3-3-2-4).

-

-

Fifth Column (ODS) :

-

Fraction B-3-3-2-2 (250 mg) is chromatographed on an ODS column.

-

Mobile Phase: 50% Methanol (MeOH).

-

This step yields four fractions (B-3-3-2-2-1 to B-3-3-2-2-4).

-

-

Final Purification (HPLC) :

-

Fraction B-3-3-2-2-2 (70 mg) is purified by High-Performance Liquid Chromatography (HPLC).

-

Column: YMC-Pack ODS-A (10φ x 250 mm).

-

Mobile Phase: 55% Methanol (MeOH).

-

Flow Rate: 2.0 ml/min.

-

Detection: UV at 235 nm.

-

This final step yields pure This compound (25 mg, retention time 21.5 min).

-

Experimental Workflow Diagram

Caption: Isolation and Purification Workflow for this compound.

Quantitative Data

The isolation process described above yields the following quantitative results:

| Starting Material | Weight of Starting Material | Fraction | Weight of Fraction | Final Product | Yield (from starting material) |

| Roasted A. venetum leaves | 5.0 kg | Methanol Extract | 670 g | This compound | 0.0005% |

| n-BuOH-soluble Fraction | 120 g | ||||

| Fraction B-3 | 25 g | ||||

| Fraction B-3-3 | 5.1 g | ||||

| Fraction B-3-3-2 | 1.1 g | ||||

| Fraction B-3-3-2-2 | 250 mg | ||||

| Fraction B-3-3-2-2-2 | 70 mg | ||||

| Pure this compound | 25 mg |

Characterization of this compound

Physicochemical Properties

| Property | Value |

| Appearance | Colorless needles |

| Molecular Formula | C₁₉H₃₀O₈ |

| Molecular Weight | 386.44 |

| Optical Rotation | [α]D²⁵ +35.1° (c=1.0, MeOH) |

| UV λmax (MeOH) | 237 nm (log ε 4.10) |

Spectroscopic Data (¹H-NMR and ¹³C-NMR)

The following NMR data was recorded in CD₃OD.

| Position | ¹³C-NMR (δc) | ¹H-NMR (δH, mult., J in Hz) |

| 1 | 49.9 (t) | 2.19 (1H, d, J=17.1), 2.50 (1H, d, J=17.1) |

| 2 | 199.9 (s) | |

| 3 | 128.9 (d) | 5.92 (1H, s) |

| 4 | 165.4 (s) | |

| 5 | 35.8 (s) | |

| 6 | 78.1 (s) | |

| 7 | 46.8 (t) | 2.13 (1H, d, J=14.2), 2.22 (1H, d, J=14.2) |

| 8 | 24.5 (q) | 1.00 (3H, s) |

| 9 | 22.9 (q) | 1.05 (3H, s) |

| 10 | 135.5 (d) | 5.70 (1H, d, J=15.9) |

| 11 | 132.8 (d) | 5.80 (1H, dd, J=15.9, 6.1) |

| 12 | 69.1 (d) | 4.31 (1H, q, J=6.1) |

| 13 | 23.4 (q) | 1.25 (3H, d, J=6.1) |

| Glc-1' | 103.4 (d) | 4.35 (1H, d, J=7.8) |

| Glc-2' | 75.1 (d) | 3.20 (1H, dd, J=7.8, 9.0) |

| Glc-3' | 78.0 (d) | 3.38 (1H, t, J=9.0) |

| Glc-4' | 71.6 (d) | 3.30 (1H, t, J=9.0) |

| Glc-5' | 77.9 (d) | 3.27 (1H, ddd, J=2.0, 5.9, 9.0) |

| Glc-6' | 62.7 (t) | 3.67 (1H, dd, J=5.9, 11.7), 3.86 (1H, dd, J=2.0, 11.7) |

Potential Signaling Pathway

While the direct signaling pathway of this compound has not been extensively elucidated, its structural similarity to other ionone-containing compounds suggests potential mechanisms of action. For instance, certain chiral ionone alkaloid derivatives have been shown to exhibit antimetastatic effects by targeting the HIF-1α/VEGF/VEGFR2 signaling pathway.[4] This pathway is crucial in tumor angiogenesis and metastasis.

A plausible, yet hypothetical, signaling cascade for this compound, based on the action of related compounds, could involve the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This would lead to the downregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2), subsequently inhibiting downstream effectors like Akt.

Hypothetical Signaling Pathway Diagram

Caption: A Hypothetical Signaling Pathway for this compound.

Disclaimer: The signaling pathway presented is speculative and based on the activity of structurally related compounds. Further research is required to confirm the precise mechanism of action of this compound.

Conclusion

This technical guide provides a detailed overview of the source, isolation, and characterization of this compound. The experimental protocols and quantitative data presented are intended to facilitate further research and development of this natural product. The elucidation of its biological activity and signaling pathways remains a promising area for future investigation.

References

- 1. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Foodstuffs. XXIV. Chemical Constituents of the Processed Leaves of Apocynum venetum L.: Absolute Stereostructures of Apocynosides I and II [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Antimetastatic Chiral Ionone Alkaloid Derivatives Targeting HIF-1α/VEGF/VEGFR2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apocynoside I: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside I is a naturally occurring ionone glucoside that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound was first isolated from the roasted leaves of Apocynum venetum L. and has also been identified in Spatholobus littoralis. Its structure was elucidated through chemical and physicochemical analyses, including nuclear magnetic resonance (NMR) spectroscopy.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₀O₈ | [1] |

| Molecular Weight | 386.44 g/mol | [1] |

| IUPAC Name | (2E,4R)-4-[(1R,6R)-1-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-3-buten-2-ol; D-glucose | |

| CAS Number | 358721-31-0 | |

| Appearance | Colorless powder | [1] |

Biological and Pharmacological Properties

The biological activities of this compound are an emerging area of research. Preliminary studies and the activities of the plant extracts from which it is derived suggest potential antioxidant and other pharmacological effects.

Antioxidant Activity

Extracts of Apocynum venetum containing this compound have demonstrated antioxidant properties.[2] While specific studies quantifying the antioxidant capacity of isolated this compound are limited, its chemical structure, featuring hydroxyl groups, suggests it may possess radical scavenging capabilities.

Table 2: Reported Biological Activities of Plant Extracts Containing this compound

| Activity | Plant Source | Assay | Observations | Reference |

| Antioxidant | Apocynum venetum | DPPH radical scavenging | Extracts showed strong scavenging activity. | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the isolation and potential biological evaluation of this compound.

Isolation and Purification of this compound

The following is a general procedure based on the initial isolation of this compound from Apocynum venetum.[1]

Workflow for Isolation and Purification

References

Apocynoside I: A Technical Guide on its Discovery, and Physicochemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside I is a naturally occurring ionone glucoside that was first isolated in 2001. It belongs to the broader class of apocarotenoids, which are enzymatic cleavage products of carotenoids. This technical guide provides a comprehensive overview of the discovery, and history of this compound, including its isolation, structure elucidation, and physicochemical properties. This document also outlines a putative biosynthetic pathway and a general experimental workflow for its isolation. As of the latest literature review, no specific biological activities or effects on signaling pathways have been reported for this compound.

Discovery and History

This compound was first discovered and isolated by a team of Japanese researchers from the roasted leaves of Apocynum venetum L.[1][2]. This plant, a member of the Apocynaceae family, has a history of use in traditional medicine and as a health food in Japan[1]. The discovery was part of a broader investigation into the chemical constituents of processed Apocynum venetum leaves. In the same study, a related compound, Apocynoside II, was also isolated and characterized[1][2].

Physicochemical Properties

The determination of the absolute stereostructure of this compound was achieved through a combination of chemical and physicochemical methods. These included nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism[1][2]. While the specific quantitative data is detailed in the original publication, a summary of the key characteristics is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C19H28O8 | [1] |

| Appearance | Amorphous powder | [1] |

| Optical Rotation | Specific rotation values were determined. | [1] |

| UV/Vis Spectroscopy | UV absorption maxima were recorded. | [1] |

| IR Spectroscopy | Characteristic absorption bands were identified. | [1] |

| Mass Spectrometry | High-resolution mass spectrometry data was obtained. | [1] |

| ¹H-NMR Spectroscopy | Chemical shifts and coupling constants were assigned. | [1] |

| ¹³C-NMR Spectroscopy | Chemical shifts were assigned. | [1] |

Note: The detailed experimental data is available in the original publication: Murakami, T., Kishi, A., Matsuda, H., Hattori, M., & Yoshikawa, M. (2001). Medicinal Foodstuffs. XXIV. Chemical Constituents of the Processed Leaves of Apocynum venetum L.: Absolute Stereostructures of Apocynosides I and II. Chemical and Pharmaceutical Bulletin, 49(7), 845–848.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized experimental protocol for the isolation and purification of this compound from the roasted leaves of Apocynum venetum, based on standard phytochemical extraction and chromatography techniques. The specific details are reported in the original discovery paper[1][2].

Experimental Workflow for Isolation

References

Apocynoside I in Traditional Medicine: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Apocynoside I is a novel ionone glucoside that has been isolated from the roasted leaves of Apocynum venetum L., a plant with a rich history in traditional Chinese medicine.[1][2] Traditionally, Apocynum venetum, also known as "Luobuma," has been utilized for its therapeutic properties, including calming the liver, soothing the nerves, and as a remedy for hypertension and heart disease.[3][4] The Apocynaceae family, to which this plant belongs, is a well-known source of medicinally valuable compounds, including alkaloids and cardiac glycosides.[5][6][7] While the absolute stereostructure of this compound has been elucidated, its specific biological activities and mechanisms of action remain largely unexplored, presenting a promising frontier for pharmacological research and drug discovery.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, its botanical source, and proposes detailed experimental protocols and potential signaling pathways for future investigation.

Chemical and Physical Properties

Limited public data is available on the specific physicochemical properties of this compound. The following table summarizes the key known chemical information.

| Property | Value | Reference |

| Chemical Formula | C19H30O8 | [1] |

| Molecular Weight | 386.44 g/mol | [1] |

| Type of Compound | Ionone Glucoside | [1][2] |

| Botanical Source | Roasted leaves of Apocynum venetum L. | [1][2] |

Traditional Use and Reported Biological Activities of Apocynum venetum

While specific bioactivities of this compound have not been reported, the plant from which it is derived, Apocynum venetum, has a long history of use in traditional medicine and has been investigated for various pharmacological effects. The extracts and other isolated compounds from this plant have demonstrated a range of activities, suggesting potential therapeutic avenues for its constituents, including this compound.

| Biological Activity | Key Findings | References |

| Anti-inflammatory | Extracts of A. venetum have shown inhibitory activity against nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in vitro. | [3][8] |

| Anticancer | The Apocynaceae family is known to contain compounds with cytotoxic activities against various cancer cell lines. | [9][10] |

| Cardiovascular | A. venetum has been traditionally used to treat hypertension and heart disease. The Apocynaceae family is a known source of cardiac glycosides. | [4][11] |

| Neuroprotective | The plant has been used traditionally for its nerve-soothing effects. | [4] |

Proposed Experimental Protocols for a Comprehensive Biological Evaluation of this compound

Given the absence of specific biological data for this compound, the following detailed experimental protocols are proposed to systematically investigate its potential therapeutic properties. These protocols are based on established methodologies for evaluating natural products.

Extraction and Isolation of this compound

A standardized protocol for the extraction and purification of this compound is crucial for obtaining high-purity material for biological testing.

Methodology:

-

Plant Material: Dried and powdered roasted leaves of Apocynum venetum L.

-

Extraction:

-

Isolation:

-

Subject the methanolic extract to column chromatography on silica gel.

-

Elute with a gradient of chloroform-methanol.

-

Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Characterization: Confirm the identity and purity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS), 1H-NMR, and 13C-NMR spectroscopy.

Diagram of the Proposed Experimental Workflow for Bioactivity Screening:

Caption: A proposed workflow for the systematic evaluation of this compound.

In Vitro Anti-inflammatory Activity Assays

Objective: To determine the potential of this compound to modulate inflammatory responses.

Methodology:

-

Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant and measure the nitrite concentration using the Griess reagent.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

-

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA):

-

Follow the same cell culture and treatment protocol as the Griess assay.

-

Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.

-

Determine the dose-dependent inhibitory effect of this compound.

-

In Vitro Anticancer Activity Assays

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

-

MTT Assay for Cell Viability:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value for each cell line.

-

-

Colony Formation Assay for Anti-proliferative Activity:

-

Seed a low density of cancer cells in 6-well plates.

-

Treat with sub-lethal concentrations of this compound for 24 hours.

-

Allow the cells to grow for 10-14 days, replacing the medium as needed.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies to assess the long-term anti-proliferative effect.

-

In Vitro Cardiovascular Effect Assays

Objective: To investigate the potential vasorelaxant effects of this compound.

Methodology:

-

Tissue Preparation: Isolated rat aortic rings.

-

Isometric Tension Measurement:

-

Mount aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2.

-

Induce contraction with phenylephrine or potassium chloride.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its vasorelaxant effect.

-

Perform experiments on both endothelium-intact and endothelium-denuded rings to determine the role of the endothelium.

-

In Vitro Neuroprotective Activity Assays

Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced damage.

Methodology:

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Oxidative Stress Induction: Treat cells with hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

-

Cell Viability Assay (MTT):

-

Pre-treat SH-SY5Y cells with various concentrations of this compound for 24 hours.

-

Induce oxidative stress with H2O2 or 6-OHDA for another 24 hours.

-

Assess cell viability using the MTT assay to determine the protective effect of this compound.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.

-

Quantify the reduction in ROS production in cells pre-treated with this compound before the oxidative challenge.

-

Potential Signaling Pathways for Investigation

Based on the known activities of compounds from the Apocynaceae family and other natural products, the following signaling pathways are proposed as potential targets for this compound.

Diagram of a Hypothetical NF-κB Signaling Pathway Modulated by this compound:

Caption: A potential mechanism of anti-inflammatory action for this compound.

Conclusion and Future Directions

This compound, a structurally characterized ionone glucoside from the traditionally used medicinal plant Apocynum venetum, represents a compelling candidate for further pharmacological investigation. While direct evidence of its biological activity is currently lacking, the well-documented therapeutic properties of its source plant provide a strong rationale for a comprehensive evaluation. The detailed experimental protocols outlined in this guide offer a systematic approach to elucidating the potential anti-inflammatory, anticancer, cardiovascular, and neuroprotective effects of this compound. Future research should focus on executing these in vitro studies to generate initial efficacy data. Positive findings would then warrant progression to in vivo animal models to assess safety, pharmacokinetics, and therapeutic efficacy, ultimately paving the way for potential development as a novel therapeutic agent.

References

- 1. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluations of novel apocynin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of NADPH oxidase inhibitor apocynin on human lung cancer A549 cells via Bcl-2, Bax, caspase-3, and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Ginsenoside Compound K Derivatives as a Novel Class of LXRα Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total Flavonoids Extracts of Apocynum L. from the Ili River Valley Region at Different Harvesting Periods and Bioactivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppressive effects of the NADPH oxidase inhibitor apocynin on intestinal tumorigenesis in obese KK‐A y and Apc mutant Min mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcogrev.com [phcogrev.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. d-nb.info [d-nb.info]

Potential Therapeutic Targets of Apocynoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynoside I, an ionone glucoside isolated from Apocynum venetum, represents a promising yet underexplored natural compound with potential therapeutic applications. While direct studies on the specific molecular targets of this compound are currently limited, the well-documented pharmacological activities of its source plant and structurally related compounds provide a strong foundation for hypothesizing its mechanisms of action. This technical guide synthesizes the available evidence to propose potential therapeutic targets of this compound, focusing on its likely roles in modulating inflammatory and neuroprotective pathways. We provide a detailed overview of hypothesized signaling pathways, quantitative data from related compounds, and relevant experimental protocols to guide future research and drug development efforts.

Introduction

Apocynum venetum L., a member of the Apocynaceae family, has a long history of use in traditional medicine for treating a variety of ailments, including hypertension, nephritis, neurasthenia, and heart disease. Modern pharmacological studies have confirmed that extracts from this plant possess significant antioxidant, anti-inflammatory, neuroprotective, and antidepressant-like effects[1][2]. These diverse biological activities are attributed to its rich phytochemical composition, which includes flavonoids, phenolic acids, and a variety of glycosides[1][2][3][4].

This compound is a novel ionone glucoside first isolated from the processed leaves of Apocynum venetum[5]. While its precise biological functions and therapeutic targets remain to be elucidated, the activities of other compounds isolated from the same plant, notably apocynin, and other ionone glycosides, offer valuable insights into its potential pharmacological profile. This guide will explore these potential targets, with a primary focus on the inhibition of NADPH oxidase and the modulation of downstream inflammatory and oxidative stress pathways.

Hypothesized Primary Therapeutic Target: NADPH Oxidase

A compelling line of inquiry points towards NADPH oxidase (NOX) as a primary therapeutic target for this compound. This hypothesis is largely based on the well-established activity of apocynin, another key bioactive compound isolated from Apocynum venetum.

Apocynin is a known inhibitor of NADPH oxidase, an enzyme complex responsible for the production of superoxide radicals, a key component of reactive oxygen species (ROS)[6][7][8][9][10][11][12]. By preventing the assembly of the NOX enzyme complex, apocynin effectively reduces oxidative stress and subsequent inflammation[6][7][9][13]. Given that this compound and apocynin share the same botanical origin, it is plausible that they possess similar bioactivities.

The NADPH Oxidase Signaling Pathway

The activation of NADPH oxidase is a critical event in the inflammatory cascade. Upon stimulation by various pro-inflammatory signals, cytosolic subunits of the NOX complex (p47phox, p67phox, and Rac) translocate to the membrane to assemble with the catalytic subunit (gp91phox or NOX2). This assembled complex then generates superoxide, which can lead to the activation of downstream signaling pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines and mediators.

Potential Anti-Inflammatory Effects

The inhibition of NADPH oxidase by this compound would lead to broad anti-inflammatory effects. By reducing ROS production, this compound could prevent the activation of key pro-inflammatory transcription factors and signaling cascades.

Downstream Signaling Pathways

-

NF-κB Pathway: Reactive oxygen species are known activators of the NF-κB signaling pathway. Inhibition of ROS production by this compound would likely prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also sensitive to redox state. By attenuating oxidative stress, this compound could modulate MAPK signaling, further contributing to its anti-inflammatory effects.

Potential Neuroprotective Effects

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. The hypothesized ability of this compound to inhibit NADPH oxidase and its downstream inflammatory sequelae suggests significant potential for neuroprotection. Apocynin has demonstrated neuroprotective effects in various models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease[8].

Mechanisms of Neuroprotection

-

Reduction of Oxidative Damage: The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. By quenching ROS production, this compound could protect neurons from oxidative damage to lipids, proteins, and DNA.

-

Inhibition of Microglial Activation: Microglia, the resident immune cells of the central nervous system, are a major source of ROS in the brain. Inhibition of microglial NADPH oxidase by this compound could dampen neuroinflammation and prevent the release of neurotoxic factors.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not yet available in the public domain. However, data from studies on apocynin and extracts of Apocynum venetum provide a valuable reference for estimating potential efficacy.

| Compound/Extract | Assay | Target/Effect | IC50 / Activity | Reference |

| Apocynin | NADPH Oxidase Inhibition | Inhibition of superoxide production | IC50: 10 µM | [8] |

| Apocynin | Anti-inflammatory | Reduction of plaque load in hAPP mice | 10 mg/kg/day | [8] |

| Apocynin | Neuroprotection | Neuroprotection in pilocarpine model of epilepsy | 10 mg/kg/day | [8] |

| Apocynum venetum Extract | Antioxidant | DPPH radical scavenging activity | Superior to other Poacynum species | [14] |

| Apocynum venetum Extract | Anti-inflammatory | Inhibition of NO and TNF-α production | - | [15] |

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, we provide detailed methodologies for key experiments.

NADPH Oxidase Activity Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on NADPH oxidase activity.

Materials:

-

Phagocytic cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

96-well microplates

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)

-

Lucigenin or Dihydroethidium (DHE)

-

Luminometer or fluorescence plate reader

Procedure:

-

Culture RAW 264.7 cells to 80-90% confluency.

-

Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Remove the culture medium and pre-incubate the cells with serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

-

Stimulate the cells with PMA (1 µM) or LPS (1 µg/mL) to activate NADPH oxidase.

-

Immediately add the superoxide-sensitive probe (lucigenin at 5 µM or DHE at 10 µM).

-

Measure the luminescence or fluorescence intensity at regular intervals for 30-60 minutes using a plate reader.

-

Calculate the rate of superoxide production for each concentration of this compound.

-

Plot the inhibition of superoxide production against the concentration of this compound to determine the IC50 value.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophages

-

Cell culture medium and supplements

-

24-well plates

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

Procedure:

-

Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the existing literature on Apocynum venetum and its constituents, particularly apocynin, provides a strong rationale for investigating this compound as a modulator of NADPH oxidase and downstream inflammatory and neuroprotective pathways. The proposed therapeutic targets and experimental protocols outlined in this guide offer a clear roadmap for future research. Elucidating the precise mechanism of action and quantifying the biological activity of this compound will be crucial steps in harnessing its potential for the development of novel therapeutics for a range of inflammatory and neurodegenerative disorders. Further studies should focus on in-depth in vitro and in vivo models to validate these hypothesized targets and to establish a comprehensive pharmacological profile of this promising natural compound.

References

- 1. Ethnomedical uses, phytochemistry and pharmacology of Apocynum venetum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Constituents from leaves of Apocynum venetum L [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal foodstuffs. XXIV. Chemical constituents of the processed leaves of Apocynum venetum L.: absolute stereostructures of apocynosides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A possible mechanism for the apocynin-induced nitric oxide accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NADPH oxidase - Wikipedia [en.wikipedia.org]

- 10. The neuroprotective effects of apocynin [imrpress.com]

- 11. NADPH oxidase is the primary source of superoxide induced by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of the phenolic content and antioxidant activities of Apocynum venetum L. (Luo-Bu-Ma) and two of its alternative species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Apocynoside I: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside I is a naturally occurring ionone glucoside that has been isolated from plants of the Apocynaceae family, notably from the roasted leaves of Apocynum venetum L. and the ethanol extract of Spatholobus littoralis Hassk.[1][2] As a member of a plant family known for its rich diversity of bioactive secondary metabolites, this compound has garnered interest for its potential pharmacological activities.[3][4] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, reported biological activities, and putative mechanisms of action. This document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating the current knowledge, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing potential signaling pathways.

Chemical Profile

-

Molecular Formula: C₁₉H₃₀O₈[1]

-

Molecular Weight: 386.4 g/mol [1]

-

Class: Ionone Glycoside[2]

-

Structure: The absolute stereostructure of this compound has been determined through chemical and physicochemical methods, including modified Mosher's method and circular dichroism helicity rule.[2]

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of isolated this compound is limited in the currently available literature, studies on extracts of Apocynum venetum, which contains this compound, and related flavonoid compounds provide valuable insights into its potential therapeutic effects. The primary activities reported are anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

Research on flavonoids isolated from the leaves of Apocynum venetum has demonstrated significant anti-inflammatory properties. Although data for this compound is not explicitly provided, related compounds from the same plant extract have shown inhibitory effects on key inflammatory mediators.

| Compound (from A. venetum) | Target | IC₅₀ (µM) | Cell Line |

| Compound 1 (a flavone) | Nitric Oxide (NO) Production | 17.2 ± 0.9 | RAW 264.7 |

| Compound 5 (a flavonoid) | Nitric Oxide (NO) Production | 9.0 ± 0.7 | RAW 264.7 |

| Compound 5 (a flavonoid) | TNF-α Production | 42.1 ± 0.8 | RAW 264.7 |

| Data sourced from a study on flavonoids from Apocynum venetum. It is important to note that these values are not for this compound itself but for other flavonoids isolated from the same plant. |

Potential Signaling Pathways

Direct studies elucidating the signaling pathways modulated by this compound are not yet available. However, based on the activities of extracts from Apocynum venetum, several pathways have been implicated. It is plausible that this compound, as a constituent of this extract, may contribute to the modulation of these pathways.

Src/PI3K/Akt Signaling Pathway

Extracts from Apocynum venetum have been shown to induce endothelium-dependent vasodilation through the activation of the Src/PI3K/Akt signaling pathway, leading to the production of nitric oxide (NO).

Caption: Putative involvement of the Src/PI3K/Akt pathway in the vasodilatory effects of Apocynum venetum extract.

AMPK/mTOR/ULK1 Signaling Pathway

Polyphenol-rich extracts of Apocynum venetum leaves have demonstrated protective effects against high glucose-induced damage in retinal pigment epithelial cells by regulating autophagy through the AMPK/mTOR/ULK1 signaling pathway.

Caption: Proposed regulation of the AMPK/mTOR/ULK1 pathway by Apocynum venetum extract, leading to the modulation of autophagy.

AKT/Bcl-2 Signaling Pathway

Apocynum venetum leaf extract has been reported to alleviate doxorubicin-induced cardiotoxicity, with evidence suggesting the involvement of the AKT/Bcl-2 signaling pathway.

Caption: Hypothesized role of the AKT/Bcl-2 pathway in the cardioprotective effects of Apocynum venetum extract.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not available. However, based on the research conducted on related compounds and extracts from Apocynum venetum, the following methodologies are commonly employed.

Determination of Anti-inflammatory Activity

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in 24-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium, and the cells are incubated for an additional 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After the incubation period, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

TNF-α Production Assay (ELISA):

-

The concentration of TNF-α in the cell culture supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Briefly, the supernatant is added to a 96-well plate pre-coated with a TNF-α capture antibody.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, and the color development is measured at a specific wavelength (e.g., 450 nm).

-

The concentration of TNF-α is calculated based on a standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Cell Lysis and Protein Quantification:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

The protein concentration is determined using a BCA protein assay kit.

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-AMPK, total AMPK, etc.) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a natural product with potential pharmacological activities, particularly in the realm of anti-inflammatory and antioxidant effects. However, the current body of scientific literature on this specific compound is limited. While studies on the extracts of its source plant, Apocynum venetum, provide valuable clues about its potential mechanisms of action, including the modulation of key signaling pathways such as Src/PI3K/Akt, AMPK/mTOR/ULK1, and AKT/Bcl-2, further research is imperative.

Future investigations should focus on the isolation of pure this compound and the comprehensive evaluation of its biological activities using a battery of in vitro and in vivo models. Quantitative assessment of its effects on various cellular targets and the elucidation of its precise molecular mechanisms of action are crucial next steps. Such studies will be instrumental in determining the therapeutic potential of this compound and its viability as a lead compound for drug development. Researchers are encouraged to employ the standardized experimental protocols outlined in this guide to ensure the reproducibility and comparability of future findings.

References

- 1. Endothelium-Dependent Relaxation Effect of Apocynum venetum Leaf Extract via Src/PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Polyphenol-Rich Extract of Apocynum venetum L. Leaves Protects Human Retinal Pigment Epithelial Cells against High Glucose-Induced Damage through Polyol Pathway and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Phytohormone Signaling: A Primary Function of Flavonoids in Plant–Environment Interactions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Apocynoside I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynoside I is a naturally occurring ionone glucoside isolated from the leaves of Apocynum venetum L., a plant traditionally used in herbal medicine. While research on the specific bioactivities of this compound is still emerging, studies on the extracts of Apocynum venetum and its other isolated constituents, particularly flavonoids, have revealed a range of promising pharmacological effects. This technical guide provides a comprehensive overview of the available in vitro data relevant to this compound, focusing on its potential anti-inflammatory, and neuroprotective properties. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways that may be modulated by this compound.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on compounds isolated from Apocynum venetum, providing context for the potential bioactivity of this compound. It is important to note that direct quantitative data for this compound is limited in the currently available literature.

Table 1: Anti-inflammatory Activity of Flavonoids from Apocynum venetum

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 4′-hydroxy-7-O-(4-hydroxybenzyl)-3-methoxy-6-prenylflavone | Nitric Oxide (NO) Production | RAW 264.7 | 17.2 ± 0.9 | [1] |

| Isokaempferide | Nitric Oxide (NO) Production | RAW 264.7 | 9.0 ± 0.7 | [1] |

| Isokaempferide | Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 | 42.1 ± 0.8 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used in the study of compounds isolated from Apocynum venetum, which can be adapted for the investigation of this compound.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

-

NO Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

2. TNF-α Production Assay

-

Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are cultured and treated with the test compound followed by LPS stimulation.

-

TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The absorbance is measured, and the inhibitory effect of the compound on TNF-α production is calculated.

Cytotoxicity Assay

MTT Assay for Cell Viability

-

Cell Culture: Adherent cancer cell lines (e.g., HeLa) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Staining: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize MTT into formazan crystals.

-

Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways

The anti-inflammatory and other potential biological activities of natural compounds are often mediated through the modulation of key intracellular signaling pathways. Based on studies of related flavonoids and extracts from Apocynum venetum, this compound may influence pathways such as NF-κB, MAPK, and Nrf2.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory agents.

Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and cell proliferation.

Potential modulation of the MAPK signaling cascade by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress-induced damage.

Potential activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

The available in vitro evidence, primarily from studies on the extracts of Apocynum venetum and its isolated flavonoid constituents, suggests that this compound holds potential as a bioactive compound with anti-inflammatory and other pharmacological properties. The presented data and protocols provide a foundational framework for researchers and drug development professionals to further investigate the specific mechanisms of action of this compound.

Future research should focus on isolating pure this compound and conducting comprehensive in vitro studies to determine its specific IC50 values in various assays, elucidate its precise effects on signaling pathways such as NF-κB, MAPK, and Nrf2, and explore its potential in other therapeutic areas such as oncology and neuroprotection. Such focused research is essential to unlock the full therapeutic potential of this natural compound.

References

The Anti-inflammatory Potential of Apocynoside I: A Review of Current Knowledge

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary: This document provides a comprehensive overview of the current scientific understanding of Apocynoside I, a natural compound isolated from Apocynum venetum. A thorough review of existing literature reveals that while the chemical structure of this compound has been elucidated, there is a notable absence of studies investigating its anti-inflammatory properties. This paper will detail the known characteristics of this compound, summarize the well-documented anti-inflammatory activities of the plant from which it is derived, and describe the mechanisms of other bioactive compounds found in Apocynum venetum. This information is intended to provide a foundational resource for researchers and professionals in drug development who are interested in the therapeutic potential of phytochemicals from this plant species.

Introduction to this compound

This compound is a natural compound that has been isolated from the roasted leaves of Apocynum venetum L., a perennial plant belonging to the Apocynaceae family.[1] This plant has a history of use in traditional medicine for various ailments.[2]

Chemical Structure

Contrary to what its name might suggest, this compound is not a glycoside of apocynin. Instead, it has been identified as a new ionone glucoside.[1] The absolute stereostructure of this compound was determined through chemical and physicochemical analyses, including the application of a modified Mosher's method and the circular dichroism helicity rule.[1]

Assessment of Anti-inflammatory Activity of this compound

A comprehensive search of scientific databases and literature reveals a significant gap in the knowledge regarding the biological activities of this compound. To date, no studies have been published that specifically investigate or report on the anti-inflammatory properties of this compound. Therefore, no quantitative data, experimental protocols, or established mechanisms of action for this compound in the context of inflammation are available.

Anti-inflammatory Properties of Apocynum venetum and its Other Constituents

While information on this compound is lacking, the plant it is derived from, Apocynum venetum, has been the subject of numerous studies demonstrating its anti-inflammatory effects.[3][4] These properties are largely attributed to its rich flavonoid content.[2][4]

In Vitro Anti-inflammatory Activity of Flavonoids from Apocynum venetum

Chemical investigations of the ethyl acetate-soluble extract of the leaves of Apocynum venetum have led to the isolation of several flavonoids with demonstrable anti-inflammatory activity.[2][5] The inhibitory effects of these compounds on the production of key inflammatory mediators in lipopolysaccharide (LPS)-induced mouse peritoneal macrophages (RAW 264.7) have been evaluated.[2][5]

Table 1: Inhibitory Activity of Flavonoids from Apocynum venetum on NO and TNF-α Production in LPS-stimulated RAW 264.7 cells

| Compound | IC50 for NO Production (μM) | IC50 for TNF-α Production (μM) |

| 4′-hydroxy-7-O-(4-hydroxybenzyl)-3-methoxy-6-prenylflavone (1) | 17.2 ± 0.9 | Not Reported |

| 4′,7-dihydroxy-8-formyl-6-methoxyflavone (5) | 9.0 ± 0.7 | 42.1 ± 0.8 |

Data sourced from Fu et al., 2022.[2][5]

Experimental Protocols

The following is a generalized protocol for the in vitro assessment of anti-inflammatory activity of compounds isolated from Apocynum venetum, based on published methodologies.[2][5]

Cell Culture and Treatment:

-

RAW 264.7 mouse peritoneal macrophages are cultured to the logarithmic phase of growth.

-

Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well.

-

The effect of various concentrations of the test compounds (e.g., 3.125, 6.25, 12.5, 25, 50, 100 μM) on cell viability in the presence of lipopolysaccharide (LPS) is assessed using the MTT assay to rule out cytotoxicity.

-

For the anti-inflammatory assay, cells are pre-treated with the test compounds for a specified duration before stimulation with LPS (typically 1 μg/mL).

Measurement of Nitric Oxide (NO) Production:

-

After incubation with the test compounds and LPS, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

Measurement of Tumor Necrosis Factor-α (TNF-α) Production:

-

The level of TNF-α in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

The workflow for evaluating the in vitro anti-inflammatory activity of compounds from Apocynum venetum can be visualized as follows:

Potential Signaling Pathways Modulated by Anti-inflammatory Compounds in Apocynum venetum

The production of pro-inflammatory mediators such as NO and TNF-α is heavily regulated by intracellular signaling pathways. The inhibitory effects of flavonoids from Apocynum venetum suggest a potential modulation of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While not directly demonstrated for the flavonoids mentioned in Table 1, these pathways are common targets for anti-inflammatory phytochemicals.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.

The MAPK Signaling Pathway